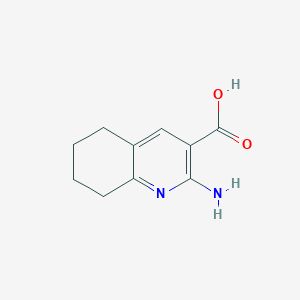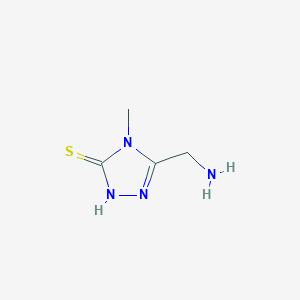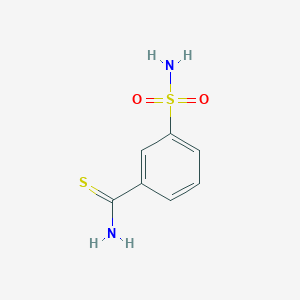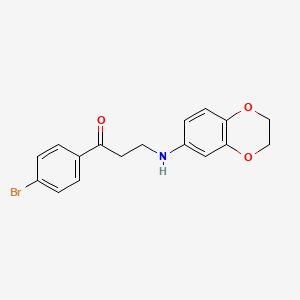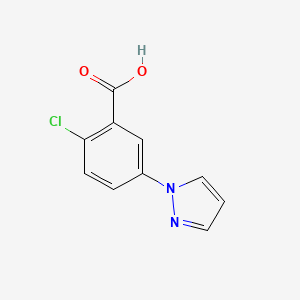
2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid" is a chemical that features a pyrazole ring, a common nitrogen-containing heterocycle, attached to a benzoic acid moiety with a chlorine substituent. This structure is indicative of a molecule that could potentially exhibit interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in the literature. For instance, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Another synthesis approach involved a one-pot, four-component reaction to create 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . These methods highlight the versatility of pyrazole chemistry and the potential for creating a wide array of derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex, as evidenced by the crystal structures of related compounds. For example, the structure of a 3,5-dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid complex showed intramolecular hydrogen bonding and graph-set motifs . Similarly, a co-crystal of 4-chloro-2-nitrobenzoic acid and pyrazine demonstrated hydrogen bonding and a defined dihedral angle between the pyrazine and benzene rings . These studies suggest that "2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid" would also exhibit specific molecular interactions and geometry that could be elucidated through similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the pyrazole and benzoic acid moieties. The synthesis and characterization of the aforementioned derivatives indicate that the substituent groups on the pyrazole moiety and the position of the substituents on the benzene ring can affect the absorption and emission properties of these compounds . This suggests that "2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid" may also participate in various chemical reactions, potentially leading to a range of products depending on the reaction conditions and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. The optical properties of some derivatives have been studied, showing that the absorption and emission maxima are less correlated with the substituent groups on the pyrazole and benzene moieties . Additionally, the crystal packing and hydrogen bonding patterns in related compounds suggest that "2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid" would have distinct solid-state properties, which could be further investigated through experimental studies . The solubility, melting point, and other physicochemical properties would be important to characterize for a comprehensive understanding of this compound.
Aplicaciones Científicas De Investigación
-
Chemical Synthesis
-
Pyrazole Scaffold Synthesis
- Pyrazoles, including 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Catalysis
-
Catalytic Activity in Oxidation Reactions
- This compound can be used to synthesize pyrazole-based ligands, which have shown promising catalytic properties in the oxidation reaction of catechol to o-quinone .
- The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
- The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
-
Biological Transformation Agent
-
Anticancer Agent
-
Antimicrobial Agent
-
Anti-inflammatory Agent
-
Herbicide
-
Antipyretic Agent
-
Antioxidant
-
Analgesic
Propiedades
IUPAC Name |
2-chloro-5-pyrazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPYVIFFDSOQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415539 |
Source


|
| Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
957509-90-9 |
Source


|
| Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

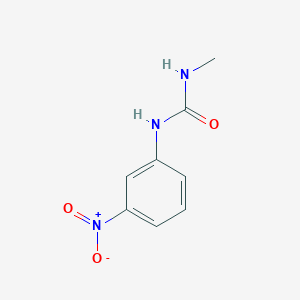
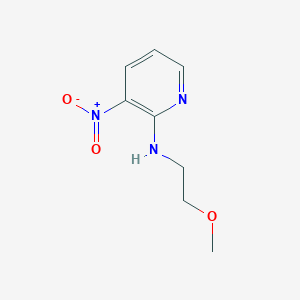
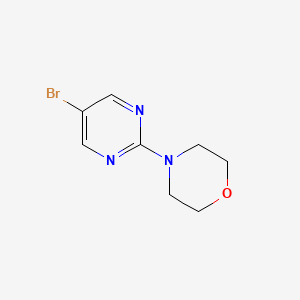
![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)
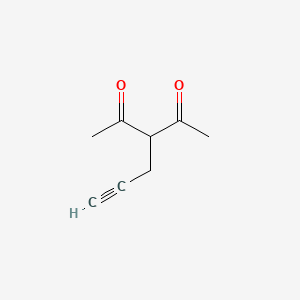
![4-Amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1276912.png)
